2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a nitrophenyl group
Preparation Methods
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring, followed by the introduction of the tert-butylphenyl and nitrophenyl groups. Reaction conditions may vary, but common methods include the use of catalysts, specific temperature controls, and solvent systems to achieve the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and compounds with tert-butylphenyl and nitrophenyl groups. What sets 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N6O3S |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C28H28N6O3S/c1-19(21-9-8-12-24(17-21)34(36)37)29-30-25(35)18-38-27-32-31-26(33(27)23-10-6-5-7-11-23)20-13-15-22(16-14-20)28(2,3)4/h5-17H,18H2,1-4H3,(H,30,35)/b29-19+ |
InChI Key |
WKDOHWQEFXYCND-VUTHCHCSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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